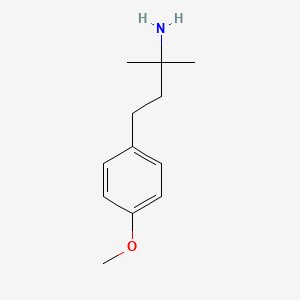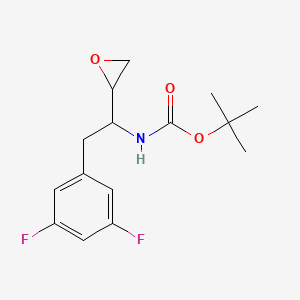
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate: is a synthetic organic compound that features a tert-butyl group, a difluorophenyl group, and an oxirane (epoxide) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate typically involves multiple steps:
-
Formation of the Oxirane Ring: : The oxirane ring can be introduced through the epoxidation of an appropriate alkene precursor. Common reagents for this transformation include peracids such as m-chloroperbenzoic acid (m-CPBA).
-
Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a difluorobenzene derivative and a suitable nucleophile under basic conditions.
-
Carbamate Formation: : The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
化学反応の分析
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: The difluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Phenyl Derivatives: Formed from the reduction of the difluorophenyl group.
Substituted Carbamates: Formed from nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of difluorophenyl and oxirane groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the difluorophenyl group can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features may impart desirable characteristics such as thermal stability and chemical resistance.
作用機序
The mechanism of action of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This can lead to the inhibition or modulation of enzyme activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(3,5-dichlorophenyl)-1-(oxiran-2-yl)ethylcarbamate
- tert-Butyl 2-(3,5-dibromophenyl)-1-(oxiran-2-yl)ethylcarbamate
- tert-Butyl 2-(3,5-dimethylphenyl)-1-(oxiran-2-yl)ethylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is unique due to the presence of the difluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with molecular targets. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H19F2NO3 |
|---|---|
分子量 |
299.31 g/mol |
IUPAC名 |
tert-butyl N-[2-(3,5-difluorophenyl)-1-(oxiran-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19) |
InChIキー |
NKGKCDXMOMAORK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
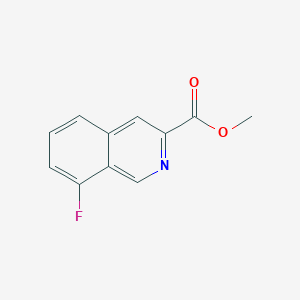
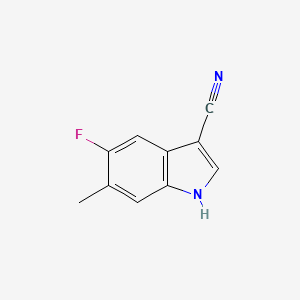
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine](/img/structure/B8787215.png)
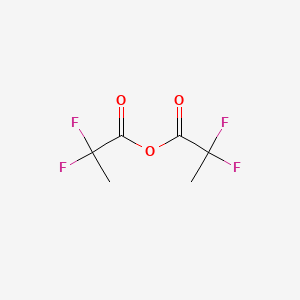
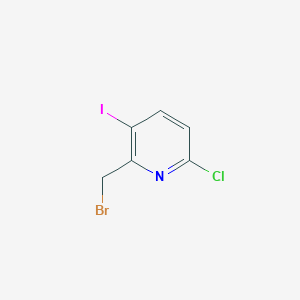
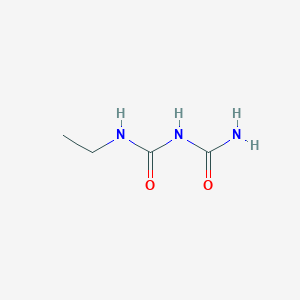
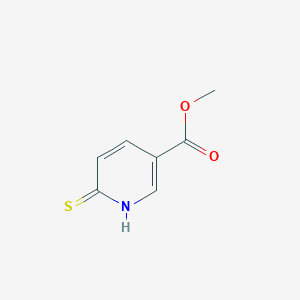
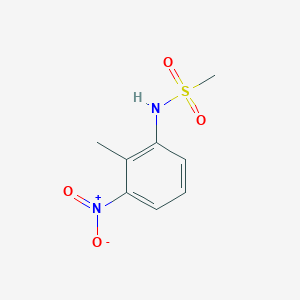
![Benzonitrile, 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chloro-3-fluorophenoxy]-5-chloro-](/img/structure/B8787267.png)
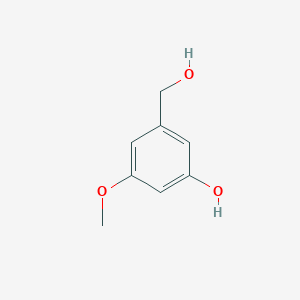
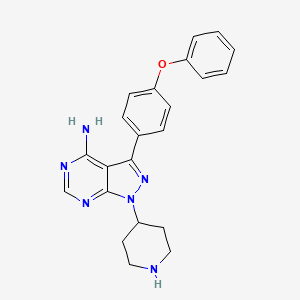
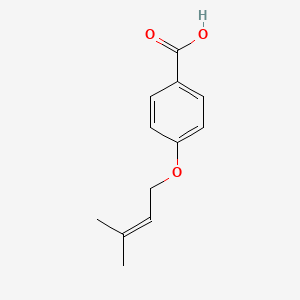
![6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8787278.png)
